2-Aminobiphenyl physical and chemical properties
2-Aminobiphenyl physical and chemical properties
An In-depth Technical Guide to 2-Aminobiphenyl: Physical and Chemical Properties
Introduction
2-Aminobiphenyl, also known as 2-phenylaniline, is an aromatic amine with the chemical formula C₆H₅C₆H₄NH₂.[1] It is a derivative of biphenyl and exists as a colorless to purple or brown crystalline solid.[1][2] While pure samples are colorless, it tends to darken with age.[3] This compound serves as a crucial intermediate in various industrial and research applications, including the synthesis of dyes, pigments, pharmaceuticals, and as a precursor for popular cross-coupling catalysts.[1][4]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-Aminobiphenyl are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 90-41-5 | [1][2][5] |
| Molecular Formula | C₁₂H₁₁N | [1][2][3] |
| Molecular Weight | 169.22 g/mol | [1][2][5] |
| Appearance | Colorless to purple/brown crystals or crystalline powder | [1][2][5] |
| Melting Point | 47-50 °C | [1][5] |
| Boiling Point | 299 °C | [1][3][5] |
| Density | 1.16 g/cm³ at 21 °C | [5] |
| Vapor Density | 5.8-5.9 (vs air) | [1][5] |
| Vapor Pressure | 2 mm Hg at 140 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Autoignition Temp. | 842 °F | [1][5] |
| Water Solubility | <0.01 g/100 mL at 21 °C (insoluble) | [1][2][5] |
| Solubility | Soluble in alcohol, ether, and benzene. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |
| pKa | 3.82 (at 22 °C) | [1][6] |
| LogP | 2.84 | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Description | Source(s) |
| ¹H NMR | Data available. | [7][8] |
| ¹³C NMR | Data available. | [7] |
| IR | Data available. | [7][9] |
| Mass Spectrum | Data available (electron ionization). | [7][9] |
| UV/Visible | Data available. | [9] |
Reactivity and Chemical Profile
2-Aminobiphenyl exhibits reactivity typical of a primary aromatic amine. It neutralizes acids in exothermic reactions to form salts and water.[1] The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[1]
Synthesis
The most common laboratory and industrial preparation of 2-Aminobiphenyl is through the reduction of 2-nitrobiphenyl.[1][3][10] This can be achieved through catalytic hydrogenation or by using reducing agents like stannous chloride in an acidic medium.[1][10]
Applications in Drug Development and Research
2-Aminobiphenyl is a valuable building block in organic synthesis and medicinal chemistry.[4]
-
Catalysis : Palladacycles derived from 2-aminobiphenyl are highly effective catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.[1][3]
-
Organic Synthesis : It is used as a raw material for the synthesis of carbazole resins and other organic compounds.[1]
-
Biological Activity : 2-Aminobiphenyl has been noted for its mutagenic potency and acts as a substrate for UDP-glucuronosyltransferases (UGTs).[1] It is also described as an apoptosis inducer.[2]
Experimental Protocols
Synthesis of 2-Aminobiphenyl from 2-Nitrobiphenyl
This protocol describes a typical reduction of 2-nitrobiphenyl using stannous chloride.[1][10]
Materials:
-
2-Nitrobiphenyl
-
Ethanol
-
Stannous chloride (SnCl₂)
-
40% Sodium hydroxide solution
-
Ether
-
Anhydrous calcium chloride
Procedure:
-
A mixture of 2-nitrobiphenyl, ethanol, and stannous chloride is refluxed in a water bath for 3 hours.[1][10]
-
After the reaction, ethanol is recovered via distillation.[1][10]
-
The residue is cooled, and a 40% liquid alkali solution is added to make the mixture strongly alkaline.[1][10]
-
The ether extract is combined with the oil layer and dried with anhydrous calcium chloride.[1][10]
-
The ether is filtered and recovered. The crude product is washed with ethanol.[1][10]
-
The final product, 2-aminobiphenyl, is obtained by distillation of the crude product under reduced pressure.[1][10]
Caption: Workflow for the synthesis of 2-Aminobiphenyl.
General Protocol for Suzuki-Miyaura Cross-Coupling
Palladium catalysts, often derived from 2-aminobiphenyl, are used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure.[11][12]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O or Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.[10][13]
-
Add the solvent system (e.g., 4 mL of DMF and 1 mL of H₂O).[10]
-
The reaction mixture is stirred at the required temperature (e.g., 60-110 °C) for the necessary time, with progress monitored by techniques like TLC or GC.[11][13]
-
Upon completion, the solvent is removed under reduced pressure.[10]
-
The residue is diluted with a solvent like ether and extracted.[10]
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and evaporated.[10]
-
The crude product is purified by silica-gel column chromatography.[10]
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Metabolism and Biological Relevance
Caption: General metabolic routes for aromatic amines.
Safety and Handling
2-Aminobiphenyl is classified as harmful if swallowed and is suspected of causing cancer.[1][18][19] It is also harmful to aquatic life with long-lasting effects.[18][20]
-
Handling : Use in a well-ventilated area and avoid generating dust.[21] Wear protective clothing, impervious gloves, and safety glasses.[21] Do not eat, drink, or smoke when handling.[21]
-
Storage : Store in original, securely sealed containers in a cool, dry place away from incompatible materials.[21]
-
Spills : For minor spills, clean up using dry procedures to avoid dust generation.[21] For major spills, evacuate the area and control personal contact with the substance.[21]
-
First Aid : In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with water and remove contaminated clothing. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[18]
References
- 1. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
- 2. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Aminobiphenyl(90-41-5) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Aminobiphenyl [webbook.nist.gov]
- 10. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. rsc.org [rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cpachem.com [cpachem.com]
- 19. agilent.com [agilent.com]
- 20. echemi.com [echemi.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
